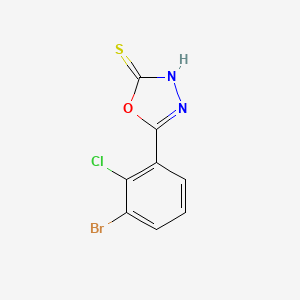

5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2OS/c9-5-3-1-2-4(6(5)10)7-11-12-8(14)13-7/h1-3H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQLTZLKHZGORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 3-bromo-2-chlorobenzohydrazide with carbon disulfide under basic conditions to form the desired oxadiazole-thione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride (LAH) are commonly used.

Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted phenyl-oxadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

There appears to be a mix-up in the chemical name provided in the query. The search results largely focus on "5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol," not "5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione." The following information will be based on the chemical, "5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol."

5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with a bromophenyl group attached to the oxadiazole ring, containing nitrogen and sulfur atoms. The presence of bromine and chlorine influences its reactivity and interaction with biological targets, making it interesting in medicinal chemistry and materials science.

IUPAC Name and Formula

The molecular formula of 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol is C8H5BrClN2OS. Its IUPAC name is 5-(4-bromophenyl)-3H-1,3,4-oxadiazole-2-thione.

Synonyms

5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol has several synonyms, including 5-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione and 5-(4-bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione .

Scientific Research Applications

5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a chemical compound with diverse applications in scientific research. 1,3,4-Oxadiazoles have a broad range of biological properties, including antibacterial, antifungal, antiviral, and antitumor activities.

Potential Research Areas

Based on the properties of other 1,3,4-oxadiazole derivatives, 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol could be a candidate for research in various fields:

- Antimicrobial Properties It has been studied for its potential antimicrobial properties.

- Anticancer Properties It has been studied for its potential anticancer properties.

- Anti-inflammatory Properties It has been studied for its potential anti-inflammatory properties.

- Drug Development Its ability to interact with various biological targets positions it as a candidate for drug development.

- Binding affinity Interaction studies have shown it can effectively bind with various biological molecules, which is crucial for understanding its mechanism of action in biological systems. Modifications to the compound can enhance its binding affinity towards specific targets, potentially improving its therapeutic effects against diseases like cancer.

Studies on 1,3,4-Oxadiazole Derivatives

Other studies show that different derivatives of 1,3,4-oxadiazoles have anticancer properties .

- Telomerase Inhibition: Novel 2-chloropyridine derivatives possessing a 1,3,4-oxadiazole moiety were synthesized and evaluated for telomerase inhibitory activity against gastric cancer cell lines. Some compounds showed significant telomerase inhibitory activity .

- Anticancer Activity: A novel series of potent 1,3,4-oxadiazole derivatives bearing pyridine and acylhydrazone moieties were synthesized and screened for anticancer activity. One compound was found to be a potent inhibitor against four cancer cell lines .

- Thymidine Phosphorylase Inhibition: Researchers synthesized 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives and evaluated their anticancer potential against a breast cancer cell line. Some derivatives showed high potency against the breast cancer cell line, as well as thymidine phosphorylase enzyme inhibitory activity . Novel derivatives of (bis-5-chloro-indol-3-yl) methyl clubbed 1,3,4-oxadiazoles were evaluated and had 6–9 times more thymidine phosphorylase inhibitory action compared to a reference drug .

- Leukemia Activity: New complex 1,3,4-oxadiazole derivatives from carbohydrazides were synthesized, and some showed in vitro anticancer potency against leukemia cell lines .

- Antiproliferative Activity: A new series of 1,3,4-oxadiazole derivatives possessing a sulfonamide moiety were designed and synthesized and screened for in vitro antiproliferative activities against human cancer cell lines. One compound exerted high potency, efficacy, and broad-spectrum antiproliferative activity .

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound’s distinct substitution pattern (3-Br and 2-Cl on the phenyl ring) differentiates it from other oxadiazole-2-thiones. Key structural analogs include:

| Compound | Substituents | Core Structure | Key Features |

|---|---|---|---|

| 5-(3-Bromophenyl)-oxadiazole-2-thione | 3-Br (single substituent) | 1,3,4-Oxadiazole-2-thione | Lacks Cl, reduced steric effects |

| 5-(3-Chlorophenyl)-oxadiazole-2-thione | 3-Cl (single substituent) | 1,3,4-Oxadiazole-2-thione | Smaller halogen, lower lipophilicity |

| 5-(2,4-Dichlorophenyl)-oxadiazole-2-thione | 2-Cl, 4-Cl | 1,3,4-Oxadiazole-2-thione | Dual Cl substituents; different positional effects |

| 5-(4-Methoxyphenyl)-oxadiazole-2-thione | 4-OMe (electron-donating) | 1,3,4-Oxadiazole-2-thione | Contrasting electronic effects vs. halogens |

Electronic Effects :

- Methoxy-substituted analogs (e.g., 5-(3-methoxyphenyl) derivatives) exhibit reduced reactivity due to electron-donating groups, impacting their antifungal and anticancer activities .

Antifungal Activity

- Analog Comparison :

- 5-(4-(Benzyloxy)phenyl) derivatives showed MIC values of 8–32 µg/mL against Candida albicans. Substituents at position 3 (e.g., Br, Cl) improved activity compared to unsubstituted analogs .

- 5-(3-Methylphenyl) derivatives (e.g., CAS 66147-19-1) demonstrated moderate activity, highlighting the importance of halogenation .

Antimycobacterial Activity

- Oxadiazole-2-thione derivatives generally exhibit lower activity against Mycobacterium tuberculosis compared to oxadiazolone analogs. For example, oxadiazolones showed MICs of 0.1–1.10 µM, while thiones were inactive .

Anticancer and Antiviral Activity

- 5-(2-Hydroxyphenyl) derivatives (e.g., compound 3i) displayed IC50 values <10 µM in NCI-60 cancer cell lines, suggesting that hydroxyl groups enhance cytotoxicity .

- Bromo-pyridyl derivatives (e.g., from ) showed selective antiviral activity against RNA viruses, though halogen positioning impacts specificity .

Physicochemical Properties

- The bromo-chloro substitution likely increases lipophilicity (higher LogP) compared to methoxy or single-halogen analogs, improving membrane permeability but reducing aqueous solubility .

Biological Activity

5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 291.55 g/mol. The presence of bromine and chlorine atoms in its structure significantly influences its biological interactions and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C8H4BrClN2OS |

| Molecular Weight | 291.55 g/mol |

| CAS Number | 1566682-60-7 |

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. In a study evaluating antimicrobial activity, derivatives with bromo or iodo substitutions exhibited significant efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A comparative study tested several oxadiazole derivatives against common pathogens using the broth microdilution method. The results showed that derivatives with halogen substitutions had improved activity profiles compared to their non-halogenated counterparts.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It has been shown to inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and SW116 (colon cancer) cells.

Table: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 10.5 |

| 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thione | HeLa | 15.2 |

| 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thione | SW116 | 12.8 |

In a study focusing on the mechanism of action, it was found that these compounds could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazoles have also been documented. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses. The presence of halogen substituents enhances their ability to interact with biological targets involved in inflammation.

The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes within cells:

- Binding Affinity : Studies show that modifications to the oxadiazole structure can enhance binding affinity towards target proteins involved in disease processes.

- Signal Transduction : By interfering with signal transduction pathways (e.g., FAK signaling), these compounds can alter cellular responses leading to reduced proliferation or increased apoptosis in cancer cells .

Q & A

Q. What are the established synthetic routes for 5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of hydrazide derivatives with carbon disulfide (CS₂) under alkaline conditions. A general protocol involves:

- Dissolving potassium hydroxide (KOH) in water/ethanol, followed by refluxing with CS₂ and a substituted benzohydrazide precursor for 8–12 hours .

- Post-reaction steps include solvent evaporation, aqueous workup, and recrystallization from methanol or DMSO/water mixtures to improve purity .

Optimization Tips:

- Yield Improvement: Increase CS₂ stoichiometry (1.5–2.0 equiv.) and extend reflux time to 12 hours.

- Purity Control: Use gradient recrystallization (e.g., methanol → DMSO/water) to remove unreacted starting materials .

Q. Table 1: Comparative Synthesis Conditions

| Precursor | Solvent System | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Hydroxybenzohydrazide | Ethanol/H₂O | 8 | 65–70 | |

| 4-Bromophenyl isothiocyanate | CH₂Cl₂/DMF | 3 | 78 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?

Methodological Answer:

- FT-IR: Confirm the presence of C=S (thione) at ~1200–1250 cm⁻¹ and N–H stretches at ~3100–3300 cm⁻¹ .

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for bromo/chloro-substituted phenyl) and oxadiazole ring carbons (δ 160–170 ppm) .

- Mass Spectrometry: Look for molecular ion peaks [M+H]⁺ matching the molecular weight (e.g., m/z ~317 for C₈H₅BrClN₂OS) .

Advanced Tip: Use X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) .

Q. What preliminary biological assays are recommended to evaluate antimicrobial activity?

Methodological Answer:

- Antibacterial Screening: Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Antifungal Testing: Broth microdilution assays against C. albicans with fluconazole as a positive control .

- Dose Range: Test concentrations from 10–100 µg/mL. Note that bromo and chloro substituents enhance membrane permeability in analogous compounds .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (Br, Cl): Increase electrophilicity of the oxadiazole ring, enhancing interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

- Substituent Position: Para-substituted bromo groups reduce steric hindrance compared to ortho positions, improving binding affinity in docking studies .

Data Contradiction Analysis:

- Discrepancies in MIC values across studies may arise from variations in bacterial strains or solvent polarity during assays. Standardize using CLSI guidelines .

Q. What computational strategies can predict electronic structure and target interactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Docking: Use AutoDock Vina to simulate binding with C. albicans CYP51 (lanosterol demethylase). Prioritize pose clusters with ΔG < −7 kcal/mol .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How can researchers resolve contradictions in biological activity data?

Methodological Answer:

- Variable Control: Standardize assay conditions (e.g., pH, temperature, inoculum size) and use reference strains from ATCC .

- Metabolite Interference: Perform LC-MS to detect degradation products in culture media that may inhibit activity .

- Synergistic Studies: Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects .

Q. What safety precautions are critical when handling bromo- and chloro-substituted oxadiazoles?

Methodological Answer:

Q. How can crystallographic data improve structural understanding?

Methodological Answer:

- Single-Crystal Growth: Use slow evaporation of DMSO/acetone (1:3) at 4°C. Monitor crystal quality with polarized light microscopy .

- Data Collection: Employ Cu-Kα radiation (λ = 1.5418 Å) for high-resolution datasets. Refine structures using SHELXL to achieve R-factors < 0.05 .

Key Recommendations for Researchers:

- Prioritize reproducibility by documenting reaction conditions and spectral parameters meticulously.

- Cross-validate biological results with orthogonal assays (e.g., fluorescence-based viability tests).

- Collaborate with computational chemists to bridge experimental and theoretical insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.